molecular formula C17H14N2O5 B5769883 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenoxy)acetamide

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B5769883
M. Wt: 326.30 g/mol
InChI Key: QCMCPDSHVARQIX-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenoxy)acetamide, also known as Compound A, is a synthetic compound that has shown potential in various scientific research applications. The compound is a novel inhibitor of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in regulating inflammation and immune responses.

Mechanism of Action

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenoxy)acetamide A inhibits the activity of NF-κB by binding to the RelA subunit of the NF-κB complex, preventing its translocation to the nucleus and subsequent activation of target genes. This leads to the downregulation of pro-inflammatory cytokines and chemokines, as well as the upregulation of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound A has been shown to have potent anti-inflammatory and anti-tumor effects in various preclinical models. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In addition, it has been shown to reduce inflammation in models of rheumatoid arthritis, colitis, and sepsis.

Advantages and Limitations for Lab Experiments

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenoxy)acetamide A has several advantages for lab experiments, including its high potency and selectivity for NF-κB inhibition, its ability to penetrate cell membranes and reach intracellular targets, and its low toxicity. However, its solubility and stability can be a limitation, and further optimization of its pharmacokinetic properties may be necessary for its clinical development.

Future Directions

For N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenoxy)acetamide A include further optimization of its pharmacokinetic properties, development of more potent and selective analogs, and evaluation of its therapeutic potential in clinical trials. In addition, its potential as a tool for studying the role of NF-κB in various diseases should be further explored.

Synthesis Methods

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenoxy)acetamide A can be synthesized through a multistep process involving the reaction of 4-methoxyphenol with chloroacetyl chloride, followed by the reaction of the resulting intermediate with phthalic anhydride. The final product is obtained by reacting the intermediate with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenoxy)acetamide A has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. NF-κB is overactive in many diseases, including cancer, and its inhibition has been shown to have therapeutic benefits.

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-23-11-3-5-12(6-4-11)24-9-15(20)18-10-2-7-13-14(8-10)17(22)19-16(13)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMCPDSHVARQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825609
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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